

# Application Note: Quantitative Analysis of Insecticidal Agent 11 by LC-MS/MS

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## Compound of Interest

Compound Name: *Insecticidal agent 11*

Cat. No.: *B15560489*

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## Introduction

"**Insecticidal agent 11**" is a systemic insecticide widely used for crop protection. Due to its potential environmental impact and the need to ensure food safety, a sensitive and robust analytical method for its quantification in various matrices is essential. This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the rapid and accurate determination of "**Insecticidal agent 11**". The method is suitable for residue analysis in complex matrices such as soil and agricultural products. For the purpose of this application note, the well-characterized insecticide Imidacloprid is used as a proxy for "**Insecticidal agent 11**" to provide a realistic and reproducible protocol.

## Principle

The method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction procedure for sample preparation, followed by instrumental analysis using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.[1][2] The quantification is achieved by Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode, which ensures high selectivity and sensitivity.[2][3]

## Experimental Protocols

### 1. Reagents and Materials

- "**Insecticidal agent 11**" (Imidacloprid) analytical standard (>99% purity)

- Imidacloprid-d4 (internal standard, ISTD)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Sodium chloride ( $\text{NaCl}$ )
- Primary secondary amine (PSA) sorbent
- C18 sorbent

## 2. Standard Solution Preparation

A stock solution of "**Insecticidal agent 11**" (1 mg/mL) is prepared in methanol. Working standard solutions are prepared by serial dilution of the stock solution with an acetonitrile/water (50:50, v/v) mixture to achieve a concentration range of 0.5 to 200  $\mu\text{g/L}$ .<sup>[3][4]</sup> The internal standard (Imidacloprid-d4) is added to all calibration standards and samples at a constant concentration.

## 3. Sample Preparation (QuEChERS Method)

- Weigh 10 g of the homogenized sample (e.g., soil, fruit, or vegetable) into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile with 0.1% formic acid.<sup>[1]</sup>
- Vortex vigorously for 1 minute.
- Add the QuEChERS salt packet containing 4 g  $\text{MgSO}_4$  and 1 g  $\text{NaCl}$ , and vortex immediately for 1 minute.

- Centrifuge at 4000 rpm for 5 minutes.
- Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) into a 2 mL microcentrifuge tube containing 150 mg MgSO<sub>4</sub>, 50 mg PSA, and 50 mg C18 for dispersive solid-phase extraction (d-SPE) cleanup.
- Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

#### 4. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography (LC):
  - Column: C18 column (e.g., 150 mm × 4.6 mm, 4.6 µm)[3]
  - Mobile Phase A: Water with 0.1% formic acid
  - Mobile Phase B: Acetonitrile with 0.1% formic acid
  - Flow Rate: 0.3 mL/min[3]
  - Injection Volume: 10 µL[3]
  - Gradient: A suitable gradient to ensure separation from matrix interferences. A typical starting condition is 80% A, followed by a linear gradient to 20% A over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
- Mass Spectrometry (MS):
  - Ion Source: Electrospray Ionization (ESI), positive mode
  - Ion Spray Voltage: 5500 V
  - Source Temperature: 500 °C
  - Collision Gas: Argon

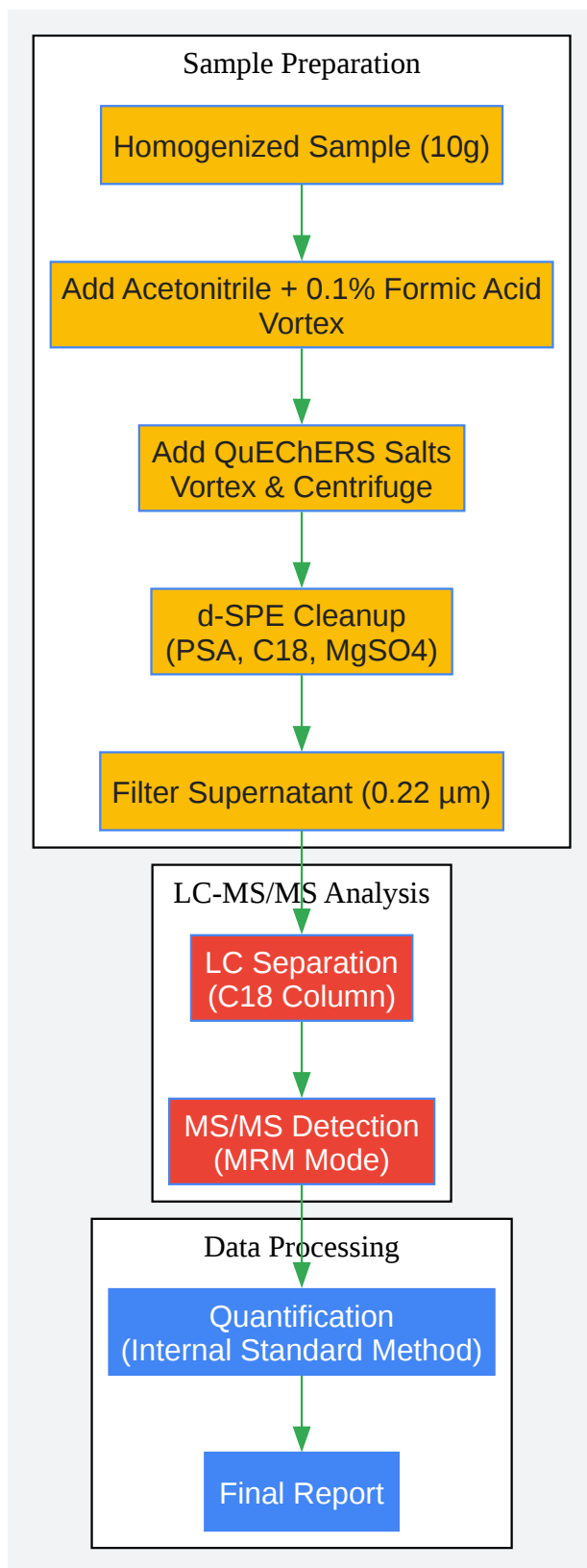
- MRM Transitions: The precursor ion for "**Insecticidal agent 11**" (Imidacloprid) is m/z 256.1.[2][5] The product ions at m/z 209.0 and 175.0 are monitored for quantification and confirmation, respectively.[2][5][6] For the internal standard (Imidacloprid-d4), the transition m/z 260.1 → 213.0 is used.[5]

## Data Presentation

The performance of the method was validated according to established guidelines.[1] The key quantitative data are summarized in the table below.

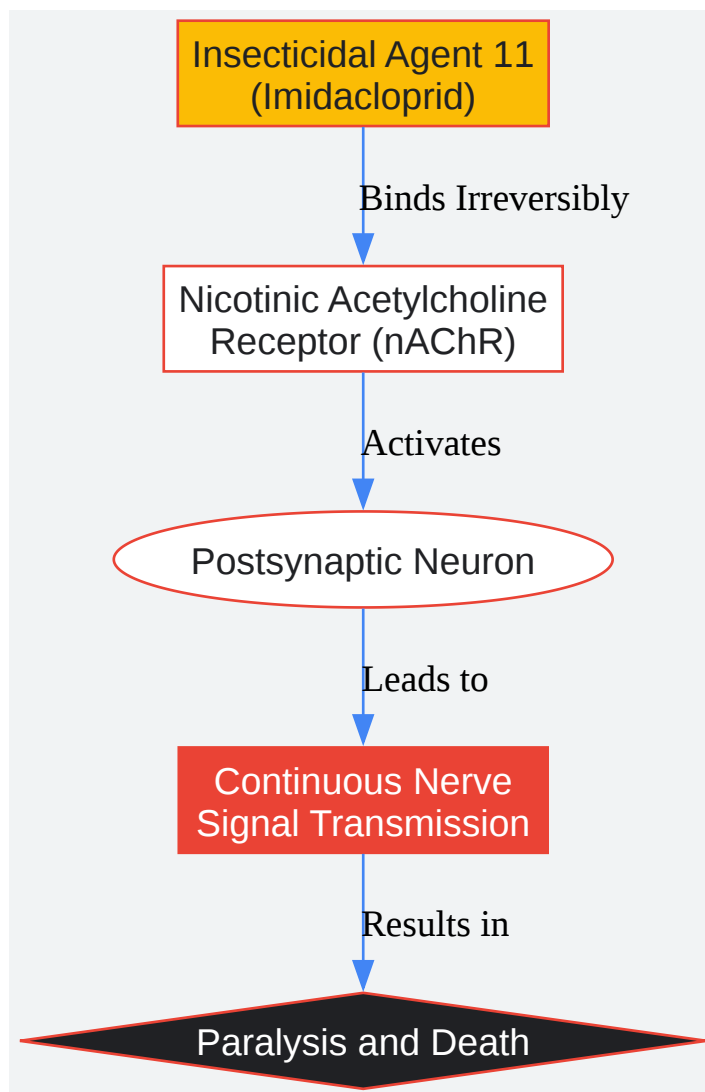
Validation Parameter	Result
Linearity Range	0.5 - 200 µg/kg
Correlation Coefficient (r <sup>2</sup> )	> 0.999[3]
Limit of Detection (LOD)	0.1 µg/kg[4][7]
Limit of Quantification (LOQ)	0.5 µg/kg[8]
Accuracy (Recovery %)	85 - 110%
Precision (RSD %)	< 15%

## Mandatory Visualizations



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Caption: Experimental workflow for the quantification of "Insecticidal agent 11".



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Caption: Mode of action of "**Insecticidal agent 11**" on the insect nervous system.

## Conclusion

This application note presents a reliable and sensitive LC-MS/MS method for the quantification of "**Insecticidal agent 11**" in complex matrices. The use of a QuEChERS-based sample preparation protocol allows for high-throughput analysis with excellent recovery and precision. The method meets the requirements for regulatory monitoring and food safety assessment.

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